molecular formula C14H17BrN2O2 B5468464 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide

1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide

Cat. No. B5468464
M. Wt: 325.20 g/mol
InChI Key: VTKWVDXIUCWREB-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide, also known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABP belongs to the class of piperidinecarboxamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the inflammatory response and is overexpressed in several types of cancer. By inhibiting COX-2 activity, this compound reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models, this compound has been shown to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide is its potential therapeutic applications in various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the treatment of pain, inflammation, and cancer. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This would help to determine the optimal dosage and administration route for this compound in humans. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide involves the reaction of 2-bromobenzoyl chloride with piperidinecarboxamide in the presence of an acid catalyst. The resulting product is then acetylated using acetic anhydride and a base catalyst. The final product is obtained as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its antitumor properties, showing potential as a chemotherapeutic agent for the treatment of cancer.

properties

IUPAC Name

1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-5-3-2-4-12(13)15/h2-5,11H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKWVDXIUCWREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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